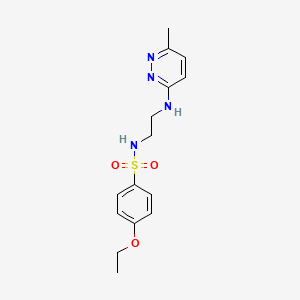

4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide

Description

4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy substituent on the aromatic ring and a pyridazine-based heterocyclic moiety linked via an ethylenediamine spacer. The compound’s structure integrates a sulfonamide group, known for its role in medicinal chemistry as a pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, COX-2) . The pyridazine ring, with two adjacent nitrogen atoms, contributes to hydrogen-bonding interactions and may enhance binding affinity to biological targets. While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related sulfonamides exhibit diverse bioactivities, such as antimicrobial, anti-inflammatory, or receptor-modulating effects .

Properties

IUPAC Name |

4-ethoxy-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-3-22-13-5-7-14(8-6-13)23(20,21)17-11-10-16-15-9-4-12(2)18-19-15/h4-9,17H,3,10-11H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPDTRMCRPHSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCNC2=NN=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The pyridazine ring can be synthesized by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride

Industrial Production Methods

In industrial settings, the production of this compound may involve optimizing reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlling the temperature, pH, and solvent to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: The compound is explored for its pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Industry: In the industrial sector, it is utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-ethoxy-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)benzenesulfonamide are compared below with analogous sulfonamide derivatives, emphasizing substituent effects, heterocyclic moieties, and synthetic strategies.

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

Electron-donating substituents (e.g., ethoxy, methoxy) enhance resonance stabilization of the sulfonamide group, affecting acidity and enzyme-binding interactions .

Heterocyclic Moieties: Pyridazine (target compound): Adjacent nitrogen atoms facilitate dual hydrogen-bonding interactions, advantageous for targeting enzymes with polar active sites . Thiazole : Sulfur atom contributes to metabolic stability and may engage in hydrophobic interactions.

In contrast, rigid linkers (e.g., acetamide in ) restrict mobility but may reduce entropic penalties upon binding.

Synthetic Strategies :

- The target compound’s synthesis likely parallels methods for analogous sulfonamides, such as coupling 4-ethoxybenzenesulfonyl chloride with a pyridazine-containing amine via nucleophilic substitution .

- In contrast, acetamide-linked derivatives (e.g., ) require additional steps for acyl group incorporation, increasing synthetic complexity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.